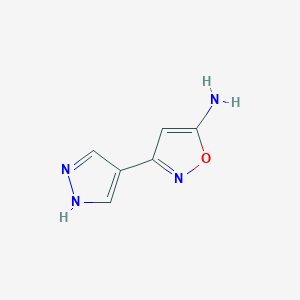
3-(1h-Pyrazol-4-yl)isoxazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1H-Pyrazol-4-yl)isoxazol-5-amine is a heterocyclic compound that features both pyrazole and isoxazole rings. These structures are significant in medicinal chemistry due to their presence in various bioactive molecules. The compound’s unique structure allows it to participate in diverse chemical reactions, making it a valuable intermediate in the synthesis of pharmaceuticals and other organic compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-pyrazol-4-yl)isoxazol-5-amine typically involves the formation of the pyrazole and isoxazole rings through cycloaddition reactions. One common method is the [3+2] cycloaddition of nitrile oxides with alkynes to form isoxazoles . The pyrazole ring can be synthesized via the condensation of hydrazines with 1,3-dicarbonyl compounds .
Industrial Production Methods
Industrial production of this compound may involve the use of metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . Microwave-assisted synthesis and other eco-friendly methods are also explored to enhance efficiency and reduce environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
3-(1H-Pyrazol-4-yl)isoxazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the rings.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for oxidation, hydrazine for condensation reactions, and various catalysts for cycloaddition reactions . Conditions often involve mild temperatures and the use of solvents like DMSO and THF .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce aryl or alkyl groups .
Wissenschaftliche Forschungsanwendungen
3-(1H-Pyrazol-4-yl)isoxazol-5-amine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-(1H-pyrazol-4-yl)isoxazol-5-amine involves its interaction with various molecular targets. The compound can act as an enzyme inhibitor, binding to active sites and blocking enzymatic activity . It may also interact with receptors, modulating their activity and influencing cellular pathways . The specific pathways involved depend on the functional groups present on the compound and the biological context in which it is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: Known for its energetic properties.
3-(1H-Pyrazol-4-yl)oxy]pyrazin-2-amine: Used as an HPK1 inhibitor in cancer treatment.
3,4-Dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine: Another energetic material with high thermal stability.
Uniqueness
3-(1H-Pyrazol-4-yl)isoxazol-5-amine is unique due to its dual ring structure, which provides a versatile platform for chemical modifications. This versatility makes it valuable in various fields, from medicinal chemistry to industrial applications .
Eigenschaften
Molekularformel |
C6H6N4O |
|---|---|
Molekulargewicht |
150.14 g/mol |
IUPAC-Name |
3-(1H-pyrazol-4-yl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C6H6N4O/c7-6-1-5(10-11-6)4-2-8-9-3-4/h1-3H,7H2,(H,8,9) |
InChI-Schlüssel |
LLRDACSCMHYNJE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(ON=C1C2=CNN=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


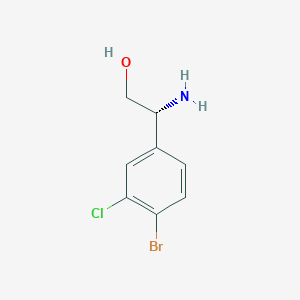


amine](/img/structure/B13600620.png)
![Methyl 5-trifluoromethylbenzo[b]thiophene-3-carboxylate](/img/structure/B13600628.png)
![3-[(2,4,6-Trimethylphenyl)methyl]azetidine](/img/structure/B13600633.png)
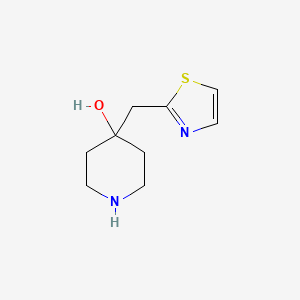
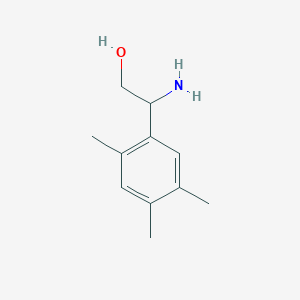

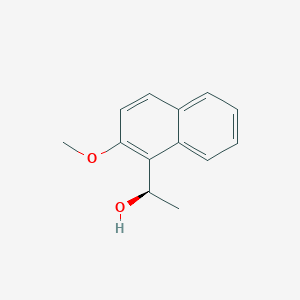
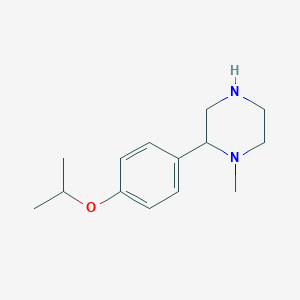
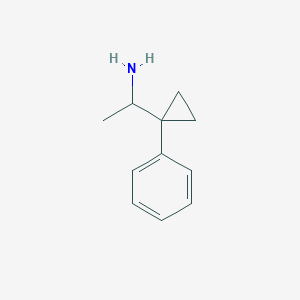
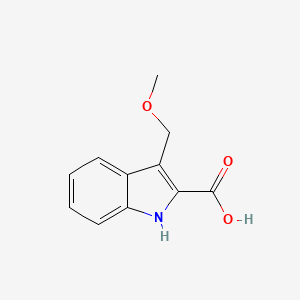
![4'-Ethyl-[1,1'-bi(cyclohexan)]-1-amine](/img/structure/B13600677.png)
